N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 3-position and a methyl group at the 4-position of the benzamide core. The amide nitrogen is substituted with a 2,3-dihydro-1H-inden-2-yl group, a bicyclic moiety that enhances lipophilicity and may influence conformational stability . Tetrazole rings are known bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability in medicinal chemistry applications .
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N5O/c1-12-6-7-15(10-17(12)23-11-19-21-22-23)18(24)20-16-8-13-4-2-3-5-14(13)9-16/h2-7,10-11,16H,8-9H2,1H3,(H,20,24) |
InChI Key |
AUVBAUZNNIGXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Sodium Azide and Triethyl Orthoformate-Mediated Cyclization
A widely adopted method involves reacting sodium azide (NaN₃) with triethyl orthoformate (HC(OEt)₃) in the presence of amines. For example, 4-methyl-3-aminobenzamide derivatives undergo cyclization in acetic acid at reflux (110°C, 12–24 h), yielding 3-(1H-tetrazol-1-yl)benzamide intermediates with >85% efficiency. Key advantages include:
Bismuth-Promoted Multicomponent Synthesis
Recent advances utilize bismuth nitrate (Bi(NO₃)₃·5H₂O) as a thiophilic Lewis acid to catalyze tetrazole formation from thioureas and NaN₃. This method, conducted in acetonitrile at 125°C under microwave irradiation (15–40 min), achieves 72% yield for analogous tetrazole derivatives. Comparative data highlight its superiority in reducing reaction times and byproducts:
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Azide | None | Acetic Acid | 24 | 85 |
| Bismuth Nitrate | Bi(NO₃)₃ | CH₃CN | 0.25–0.67 | 72 |
Functionalization of the Benzamide Core
The 4-methyl-3-(1H-tetrazol-1-yl)benzamide intermediate requires activation for coupling with the indenyl amine.
Acid Chloride Formation
Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 h is quantitative. Subsequent coupling with 2-amino-2,3-dihydro-1H-indene proceeds via:
Yields reach 78% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).
Direct Amidation via Coupling Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature. This method avoids harsh conditions, preserving acid-sensitive tetrazole groups:
\text{3-(1H-Tetrazol-1-yl)-4-methylbenzoic acid} + \text{Indenylamine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Product (68% yield)}
Indene Moiety Incorporation
The 2,3-dihydro-1H-inden-2-ylamine is typically synthesized via reductive amination of 2-indanone using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Key parameters include:
-
Stoichiometry : 1.2 equiv of NaBH₃CN to prevent over-reduction.
-
Purification : Recrystallization from methanol/water (4:1) yields 92% pure amine.
Integrated Synthesis and Optimization
A consolidated route combining the above steps demonstrates scalability:
-
Tetrazole Formation : 4-Methyl-3-aminobenzamide (10 mmol), NaN₃ (30 mmol), HC(OEt)₃ (15 mmol) in acetic acid (50 mL), refluxed for 18 h.
-
Acid Chloride Activation : SOCl₂ (12 mmol) in DCM (30 mL), 0°C, 2 h.
-
Amine Coupling : Indenylamine (10 mmol), Et₃N (15 mmol), DCM (50 mL), stirred for 12 h.
Optimization Insights :
-
Microwave Assistance : Substituting conventional heating with microwave irradiation (150 W, 100°C) reduces tetrazole cyclization time to 45 min.
-
Solvent Effects : Acetonitrile outperforms DMF in minimizing urea byproducts during bismuth-catalyzed reactions.
Analytical Characterization
Critical spectral data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, tetrazole-H), 7.89–7.25 (m, 7H, aromatic), 5.21 (m, 1H, indenyl-CH), 3.02 (m, 4H, indenyl-CH₂), 2.45 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
-
HRMS : m/z 346.1421 [M+H]⁺ (calc. 346.1424).
Challenges and Mitigation Strategies
-
Regioselectivity in Tetrazole Formation : Electron-withdrawing groups on benzamide direct cyclization to the 1-position, confirmed by HSQC and NOESY.
-
Byproduct Formation : Urea derivatives from competing hydrolysis are minimized using anhydrous solvents and molecular sieves.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzamide and tetrazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Molecular Formula
- C : 16
- H : 18
- N : 6
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide exhibit notable antimicrobial properties.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzamide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that certain derivatives showed significant activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .
| Compound | MIC (µM) | Activity |
|---|---|---|
| N9 | 5.85 | Anticancer |
| N18 | 4.53 | Anticancer |
| N22 | 2.60 | Antimicrobial |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, particularly focusing on its ability to inhibit cell proliferation in cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of human colorectal carcinoma cells (HCT116). The IC50 values for these compounds were lower than those for standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Future Directions and Research Opportunities
Further research is needed to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound derivatives. Potential avenues for future research include:
- Structure-Activity Relationship Studies : To refine the chemical structure for improved efficacy and reduced toxicity.
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Combination Therapies : Exploring synergistic effects with existing antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences: The amide nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group instead of the indenyl group. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography (using SHELX software) and spectroscopic methods . Applications: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in the tetrazole-containing target compound .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-fluorobenzamide (IDO1 Inhibitor)
- Key Differences: Contains a benzimidazole moiety linked via a methylene group to the benzamide core. Fluorine substituent at the 4-position enhances electronegativity and membrane permeability compared to the methyl group in the target compound. Activity: Demonstrates potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), with IC₅₀ values in the nanomolar range. The tetrazole in the target compound may offer distinct binding interactions but lacks reported enzymatic data .
N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide
- Key Differences :
- Substitutes the 3-tetrazole and 4-methyl groups with a 2-hydroxy group.
- Hydroxy group increases polarity but reduces metabolic stability compared to tetrazole.
- Safety Data : Classified under GHS guidelines with specific handling precautions for skin/eye irritation, though toxicity data for the tetrazole analog remain unreported .
Physicochemical and Functional Properties
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines an indene derivative with a tetrazole moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to yield the final product. The specific synthetic routes can vary but often include the following steps:
- Formation of Indene Derivative : Starting from readily available precursors, the indene ring is constructed through cyclization reactions.
- Tetrazole Formation : The tetrazole ring is synthesized via the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Final Coupling : The indene and tetrazole components are coupled through amide bond formation, yielding this compound.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral activity against various viruses, including Ebola and Marburg viruses. Research has shown that benzamide derivatives can act as potent entry inhibitors, with some exhibiting effective concentrations (EC50) below 1 µM . While specific data on this compound is limited, its structural analogs suggest potential efficacy against viral pathogens.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. For instance, related benzamide compounds have demonstrated inhibition of cytochrome P450 enzymes at higher concentrations, which could be relevant for drug metabolism and pharmacokinetics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, similar tetrazole-containing benzamides are synthesized via condensation of tetrazole-substituted benzoyl chloride with amine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes:
- Catalysts : Use of triethylamine or DMAP to enhance reaction rates.
- Purity Control : Recrystallization from ethanol or chromatography (silica gel, hexane/EtOAc gradients) .
- Monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : -NMR (DMSO-d6) shows peaks for indenyl protons (δ 2.8–3.2 ppm), tetrazole protons (δ 9.1–9.3 ppm), and methyl groups (δ 2.3–2.5 ppm) .
- X-ray Crystallography : SHELXL refinement ( ) resolves bond angles and torsion stresses, critical for confirming the indenyl-tetrazole spatial arrangement.
- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (calc. ~363.4 g/mol) .
Q. What preliminary biological screening methods are used to assess its activity?
- Assays :
- Enzyme Inhibition : IC50 determination via fluorometric assays (e.g., kinase targets) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., A375 melanoma) .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers or tetrazole tautomers?
- Strategies :
- Regioselective Control : Use of protecting groups (e.g., Boc for amines) during tetrazole formation .
- Tautomer Stabilization : Polar solvents (DMSO) favor the 1H-tetrazole form over 2H-tetrazole, confirmed by -NMR .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve scalability .
Q. How do electronic effects from substituents (e.g., methyl, indenyl) influence pharmacological activity?
- Case Study :
- Methyl Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .
- Indenyl Moiety : Rigid structure reduces off-target interactions, as seen in TRPV1 antagonists ( ).
Q. How should researchers address contradictions in pharmacokinetic (PK) and pharmacodynamic (PD) data?
- Example : If in vitro IC50 (1 µM) does not translate to in vivo efficacy:
- PK/PD Modeling : Use compartmental models to correlate plasma concentrations (AUC) with target engagement (e.g., pMEK1 inhibition in ).
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to efficacy .
Data Analysis and Reproducibility
Q. What statistical methods validate reproducibility in dose-response studies?
- Approach :
- Hill Coefficient Analysis : Fit data to to assess cooperativity (n >1 indicates positive allostery) .
- Error Bars : Use 95% confidence intervals from triplicate experiments.
- Outlier Detection : Grubbs’ test (α=0.05) excludes anomalous data points .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Workflow :
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.
- Refinement : SHELXL’s restraints for anisotropic displacement parameters improve accuracy of dihedral angles (e.g., indenyl-tetrazole torsion <5°) .
Comparative Structural Analysis
Key Challenges in Research
- Tautomerism : Tetrazole rings exhibit 1H/2H tautomerism, affecting binding; use -NMR to confirm dominant form .
- Synthon Availability : Commercial scarcity of 2,3-dihydro-1H-inden-2-amine requires custom synthesis via Birch reduction of indene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
